molecular formula C11H13BrOS B14063604 1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one

1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one

Cat. No.: B14063604
M. Wt: 273.19 g/mol
InChI Key: DDWAUQIDWWISME-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13BrOS. It is a brominated derivative of phenylpropanone, featuring a bromomethyl group and a methylthio group attached to the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 4-(methylthio)phenylpropan-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the methylthio group is converted to a sulfoxide or sulfone through the addition of oxygen atoms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one
  • 1-(3-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one

Uniqueness

1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the bromomethyl and methylthio groups on the aromatic ring. This positioning affects its reactivity and the types of reactions it can undergo, making it distinct from its isomers.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

1-[3-(bromomethyl)-4-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H13BrOS/c1-3-10(13)8-4-5-11(14-2)9(6-8)7-12/h4-6H,3,7H2,1-2H3

InChI Key

DDWAUQIDWWISME-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)SC)CBr

Origin of Product

United States

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